エサテノロール

概要

説明

エサテノロールは、主に高血圧症および心臓関連の胸痛の治療に使用されるβ遮断薬です。これはアテノロールの(S) - エナンチオマーであり、化合物の2つの鏡像異性体の1つであることを意味します。 エサテノロールのようなβ遮断薬は、心臓のβアドレナリン受容体を遮断することで作用し、心拍数と心拍出量を低下させます .

科学的研究の応用

エサテノロールは、幅広い科学研究における応用があります。

化学: βアドレナリン受容体相互作用の研究におけるモデル化合物として、および分析化学における参照標準として使用されます。

生物学: 細胞シグナル伝達経路への影響と心臓機能の調節における役割について研究されています。

医学: 臨床研究で使用され、高血圧症、狭心症、および他の心臓血管疾患の治療における有効性が評価されます。

作用機序

エサテノロールは、心臓のβ1アドレナリン受容体に選択的に結合することにより作用します。この結合は、アドレナリンやノルアドレナリンなどの内因性カテコールアミンのはたらきを遮断し、心拍数と心筋収縮力の低下につながります。 心拍出量の減少は、血圧を下げ、狭心症に関連する胸痛を軽減するのに役立ちます .

類似の化合物との比較

類似の化合物

アテノロール: エサテノロールが(S) - エナンチオマーであるラセミ混合物。

メトプロロール: 同様の適応症に使用される別のβ1選択的遮断薬。

プロプラノロール: 不安や片頭痛の予防など、より幅広い状態に使用される非選択的β遮断薬

独自性

エサテノロールは、肺やその他の組織に見られるβ2受容体への影響を最小限に抑える、β1アドレナリン受容体に対する高い選択性で際立っています。 この選択性により、気管支けいれんなどの副作用のリスクが軽減され、呼吸器疾患のある患者にとってより安全な選択肢となっています .

生化学分析

Biochemical Properties

Esatenolol plays a significant role in biochemical reactions. It interacts with beta receptors, which are proteins located within various cells, including those of the heart and blood vessels . The interaction between Esatenolol and these receptors blocks the action of two hormones, noradrenaline and adrenaline, which increases the heart rate . By blocking these hormones, Esatenolol reduces the heart rate and is therefore used to treat high blood pressure (hypertension) .

Cellular Effects

Esatenolol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. Specifically, it inhibits the action of cyclic adenosine monophosphate (cAMP), an important molecule that is involved in many biological responses such as the regulation of glycogen, sugar, and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of Esatenolol involves its binding to beta receptors on cells of the heart and blood vessels, blocking the binding of adrenaline and noradrenaline to these receptors. This prevents the increase in heart rate, blood pressure, and the force of heart contractions that would normally occur in response to adrenaline and noradrenaline .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Esatenolol have been observed to change over time. For instance, the high-performance liquid chromatography method has been developed for the purpose of detecting and quantifying Esatenolol in human plasma . This method has shown that Esatenolol has a survival time of 5.4 minutes .

準備方法

合成経路と反応条件

エサテノロールの合成は、いくつかのステップを含みます。1つの一般的な方法は、水酸化ナトリウムまたは水酸化リチウムの存在下で、アセトアミドを® - エピクロロヒドリンと縮合させることから始まります。この反応により、エポキシプロパンとクロロプロパノール誘導体の混合物が生成されます。 目的の生成物は、メタノール中でのイソプロピルアミンとの直接カップリングにより、または最初に混合物を水酸化ナトリウムと反応させて(S) - エポキシプロパンを得てから、イソプロピルアミンとカップリングすることにより得られます .

別の方法には、ジメチルホルムアミド中、フッ化セシウムを使用して、グリシジルノシレートとアセトアミドをカップリングすることが含まれます。 この方法でも、目的の(S) - エポキシプロパン誘導体が生成され、その後イソプロピルアミンとカップリングされます .

工業的製造方法

エサテノロールの工業的製造は、通常、上記の方法を使用して大規模な合成を伴います。このプロセスは、高収率と純度のために最適化されており、目的のエナンチオマーが生成されるように反応条件を注意深く制御しています。 最終生成物は、クロマトグラフィー技術を使用して精製され、不純物が除去されます .

化学反応の分析

反応の種類

エサテノロールは、次のようないくつかの種類の化学反応を起こします。

酸化: エサテノロールは、酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、エサテノロールを対応するアルコール誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、エサテノロールの酸化により、さまざまなケトンとアルデヒド誘導体が生成される可能性がありますが、還元によりアルコール誘導体が生成される可能性があります .

類似化合物との比較

Similar Compounds

Atenolol: The racemic mixture of which esatenolol is the (S)-enantiomer.

Metoprolol: Another beta-1 selective blocker used for similar indications.

Propranolol: A non-selective beta blocker used for a wider range of conditions, including anxiety and migraine prevention

Uniqueness

Esatenolol is unique in its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity reduces the risk of side effects such as bronchospasm, making it a safer option for patients with respiratory conditions .

特性

IUPAC Name |

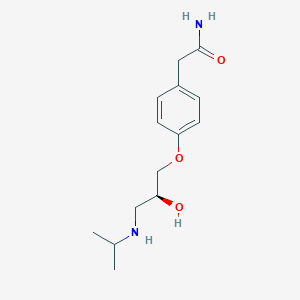

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239405 | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-54-5 | |

| Record name | (-)-Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esatenolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esatenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-Atenolol interact with its target and what are the downstream effects?

A1: (S)-Atenolol selectively binds to β1-adrenergic receptors, primarily found in the heart. [, , , ] This binding competitively inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. [, ] This antagonism leads to a decrease in heart rate and contractility, ultimately reducing blood pressure. [, , , , ]

Q2: Does (R)-Atenolol exhibit any β-blocking activity?

A2: Studies show that (R)-Atenolol does not contribute significantly to the β-blocking effect. [, ] While some research suggests minor blocking effects of (R)-Atenolol on vascular β2-adrenoceptors, it is (S)-Atenolol that primarily drives the therapeutic effect of the racemic drug. []

Q3: What is the molecular formula and weight of (S)-Atenolol?

A3: The molecular formula of (S)-Atenolol is C14H22N2O3, and its molecular weight is 266.338 g/mol. []

Q4: How is the chemical stability of the acetamido group in (S)-Atenolol?

A4: Research indicates that the acetamido group in (S)-Atenolol is relatively stable against dehydration but displays thermolability, particularly at high temperatures like those encountered in gas chromatography injection systems. []

Q5: What are the common approaches for the synthesis of enantiopure (S)-Atenolol?

A5:

Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases from Pseudomonas fluorescens, Candida antarctica, or Candida rugosa, to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer largely untouched. [, , , , , , ] This process typically involves transesterification reactions with an acyl donor like vinyl acetate. [, , , , , , ]

Preferential Crystallization: This method involves manipulating the crystallization conditions of atenolol salts to preferentially crystallize the desired (S)-enantiomer. []* Chiral Synthesis from (S)-Epichlorohydrin: This approach utilizes (S)-Epichlorohydrin as a starting material for a multi-step synthesis of (S)-Atenolol. [, ]

Q6: What factors influence the enantioselectivity of lipase-catalyzed kinetic resolution of (S)-Atenolol?

A6: Several parameters play a crucial role, including:* Choice of Lipase: Different lipase sources exhibit varying enantioselectivities. [, , , , , ]* Reaction Medium: Organic solvents like tetrahydrofuran are often used, and the choice of solvent can impact both reaction rate and enantioselectivity. [, , ]* Temperature: Temperature significantly influences enzyme activity and selectivity. [, ]* Acyl Donor: The choice of acyl donor, often vinyl acetate, can affect the reaction kinetics and yield. [, , ]* Substrate Concentration and Molar Ratio: These factors can influence the reaction rate and enantiomeric excess. [, ]

Q7: Have there been any studies exploring the use of computational chemistry in optimizing the synthesis or understanding the activity of (S)-Atenolol?

A7: While the provided abstracts do not delve into specific computational studies on (S)-Atenolol, one study explores the use of molecular imprinting to create polymers with selective binding for (S)-Atenolol. [] This approach utilizes computational design principles to create polymers with cavities that specifically recognize and bind to the target molecule. []

Q8: How do structural modifications to the Atenolol molecule affect its β-blocking activity?

A8: The (S)-enantiomer is primarily responsible for β-blocking activity. [, ] Modifications to the aromatic ring, the side chain length, or the substituents on the nitrogen can significantly influence the drug's potency and selectivity for β1-adrenoceptors. [, , ]

Q9: What formulation strategies have been explored to improve the delivery of (S)-Atenolol?

A9: One study investigates the development of (S)-Atenolol floating sustained-release matrix tablets using polymers like hydroxypropyl methylcellulose and sodium bicarbonate. [] This approach aims to control the drug's release profile, potentially enhancing its therapeutic efficacy and minimizing side effects. []

Q10: How does the pharmacodynamic response differ between (S)-Atenolol and racemic Atenolol?

A11: Research shows that (S)-Atenolol alone can elicit the same blood pressure-lowering effect as the racemic mixture, confirming that (S)-Atenolol is the primary contributor to the drug's therapeutic effect. [, , ]

Q11: What model systems have been used to study the efficacy of (S)-Atenolol?

A12: Several studies use exercise tolerance tests in humans to assess the effects of (S)-Atenolol on heart rate and blood pressure. [, ] Animal models, particularly rats, are also employed in pharmacokinetic and pharmacodynamic studies. []

Q12: What analytical techniques are commonly employed for the separation and quantification of (S)-Atenolol?

A13:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or fluorescence detection, allows for the separation and quantification of (S)-Atenolol enantiomers in various matrices, including plasma, urine, and pharmaceutical formulations. [, , , , , , ] Chiral stationary phases, such as Chirex 3022 (S) or those based on α1-acid glycoprotein (AGP) or teicoplanin, are essential for enantiomeric separation. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is helpful in studying the thermal stability and potential degradation products of (S)-Atenolol. [] * Thin-Layer Chromatography (TLC): This method, while less common, has been explored for separating (S)-Atenolol enantiomers using molecularly imprinted chiral stationary phases. []

Q13: How is the chiral purity of (S)-Atenolol determined?

A14: Enantiomeric excess (ee) is a crucial measure of chiral purity, often determined using chiral HPLC methods. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。